5-(2-(4-(2-(dimethylamino)ethoxy)phenyl)-5-(pyridin-4-yl)-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime
Übersicht
Beschreibung
Potent and selective B-Raf kinase inhibitor (Ki = 0.16 nM). Inhibits anchorage-independent cancer cell growth. Inhibits ERK phosphorylation, Shows antiproliferative effects. Shows antitumor effects in vivo.
B-Raf is a MAP kinase kinase kinase, which functions downstream of Ras family GTPases to activate MEK1/2 and ERK1/2 signaling. Mutations of B-Raf, particularly at Val600, are common in melanomas and melanocytic nevi. SB-590885 is a potent inhibitor of B-Raf (Kd = 0.3 nM). It less effectively inhibits c-Raf (Ki = 1.72 nM) and has little effect at 46 other kinases. SB-590885 blocks activation of ERK1/2 and anchorage-independent cell proliferation of melanoma cells with either wild type or V600E B-Raf at nanomolar concentrations. Melanoma cells expressing the B-RafV600E mutation can drive invasion through alternative pathways in the presence of SB-590885, suggesting that combination therapy is needed to completely block cell invasion. SB-590885 has also been used to study the role of B-Raf in cerebral ischemia.
(E)-SB-590885 is an N-{5-[2-{4-[2-(dimethylamino)ethoxy]phenyl}-4-(pyridin-4-yl)-1H-imidazol-5-yl]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine in which the oxime group has E configuration.
Wissenschaftliche Forschungsanwendungen
Cancer Research: Targeting BRAF Mutations
SB590885 is a potent inhibitor of B-Raf kinase (BRAF), which plays a critical role in the ERK/MAPK signaling pathway. This compound has been utilized to inhibit ERK phosphorylation and cell proliferation in cancer cells, particularly in melanoma where BRAF mutations are common . It has shown efficacy in reducing tumor growth in mouse xenograft models, making it a valuable tool for developing targeted cancer therapies.
Disease Modeling: Cardiac Hypertrophy
In the field of disease modeling, SB590885 has been applied to induce hypertrophy in rat cardiomyocytes. This application is significant for studying cardiac hypertrophy in vivo, providing insights into the molecular mechanisms that contribute to this condition and potential therapeutic approaches .
Hepatocellular Carcinoma: Combination Therapy
Research has explored the use of SB590885 in combination with Biochanin A to potentiate the inhibition of tumor progression in hepatocellular carcinoma (HCC). This combination has been shown to synergistically suppress proliferation, promote cell cycle arrest, and induce apoptosis in HCC cells . The dual targeting of ERK MAPK and PI3K/AKT pathways suggests a promising therapeutic strategy for aggressive forms of HCC.
Lung Cancer: Inhibiting Adenocarcinoma
SB590885 has been used as a BRAF inhibitor to study its effects on lung adenocarcinoma cell lines. By inhibiting the BRAF kinase, this compound contributes to the understanding of lung cancer pathogenesis and the development of targeted treatments .
Pluripotent Stem Cell Maintenance
In stem cell research, SB590885 has been used as a component of a mixture to maintain naive human pluripotent stem cells (PSCs). This application is crucial for the cultivation of PSCs, which are essential for regenerative medicine and studying human development .
Melanoma: Disrupting Endolysosomal Pathways
SB590885 has been shown to disrupt endolysosomal pathways in human melanoma cell lines, leading to the accumulation of acidic vacuole-like vesicles. This disruption sensitizes the cells to endoplasmic reticulum stress, providing a novel angle for melanoma treatment strategies .
Wirkmechanismus
Target of Action
SB590885, also known as “5-(2-(4-(2-(dimethylamino)ethoxy)phenyl)-5-(pyridin-4-yl)-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime”, is a potent inhibitor of B-Raf kinase . B-Raf kinase is a key component in the extracellular signal-regulated kinase (ERK) pathway . This compound has a high selectivity for B-Raf over c-Raf .
Mode of Action
SB590885 competitively binds to the ATP-binding domain of B-Raf, selectively inhibiting B-Raf kinase activity . This inhibition leads to a decrease in ERK phosphorylation and cell proliferation, particularly in tumor cells expressing B-Raf V600E .
Biochemical Pathways
The primary biochemical pathways affected by SB590885 are the ERK MAPK and PI3K/AKT pathways . By inhibiting B-Raf, SB590885 disrupts these pathways, leading to a decrease in cell proliferation and an increase in cell cycle arrest and apoptosis .
Result of Action
The inhibition of B-Raf by SB590885 leads to a decrease in ERK phosphorylation and cell proliferation . This results in the promotion of cell cycle arrest and apoptosis, particularly in tumor cells expressing B-Raf V600E . In studies, the combination of SB590885 with other compounds has shown to synergistically suppress proliferation and promote apoptosis in vitro .
Eigenschaften
IUPAC Name |
(NE)-N-[5-[2-[4-[2-(dimethylamino)ethoxy]phenyl]-5-pyridin-4-yl-1H-imidazol-4-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c1-32(2)15-16-34-22-7-3-19(4-8-22)27-29-25(18-11-13-28-14-12-18)26(30-27)21-5-9-23-20(17-21)6-10-24(23)31-33/h3-5,7-9,11-14,17,33H,6,10,15-16H2,1-2H3,(H,29,30)/b31-24+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSAQOINCGAULQ-QFMPWRQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)/C(=N/O)/CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.